1-Isopropyl-1,4-dihydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-propan-2-yl-4H-quinoline |
InChI |
InChI=1S/C12H15N/c1-10(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
RKZCLWSRQDPWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CCC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dihydroquinoline Scaffolds
Retrospective Analysis of Foundational Methodologies for Dihydroquinoline Synthesis
Early methods for synthesizing dihydroquinolines were often adaptations of well-established quinoline (B57606) syntheses or involved the cyclization of pre-functionalized linear precursors.
Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, traditionally yield fully aromatized quinolines. However, modifications of these methods can lead to the formation of dihydroquinoline structures. For instance, the choice of oxidizing agent or its complete omission in a Skraup-type reaction can potentially halt the reaction at the dihydroquinoline stage. Similarly, a modified Hantzsch-type dihydropyridine (B1217469) synthesis, using an aniline (B41778), an aldehyde, and a β-ketoester, can be adapted to produce 1,4-dihydroquinolines. The stability of the resulting 1,4-dihydroquinoline (B1252258) is a critical factor, as they can be prone to oxidation to the corresponding quinoline. nih.gov
To specifically obtain 1-Isopropyl-1,4-dihydroquinoline using a classical approach, one could envision a reaction analogous to the Hantzsch synthesis. This would likely involve the condensation of an aniline, isobutyraldehyde (B47883) (to introduce the isopropyl group at the 1-position is not straightforward and would likely require N-isopropylaniline as the starting material), and a suitable 1,3-dicarbonyl compound. The challenge lies in controlling the reaction to yield the desired 1,4-dihydro isomer and preventing subsequent oxidation.
A more direct and common classical approach involves the cyclization of open-chain precursors. These reactions typically form the heterocyclic ring in a single, often acid- or base-catalyzed, step. For the synthesis of 1,4-dihydroquinolines, a common strategy is the intramolecular cyclization of an appropriately substituted N-phenyl-enaminone or a related species.
A transition-metal-free method for synthesizing 1,4-dihydroquinoline derivatives has been developed using the intermolecular cascade cyclization of enaminones with aldehydes. rsc.org This one-pot protocol offers a straightforward route to a variety of substituted 1,4-dihydroquinolines. rsc.orgresearchgate.net To synthesize this compound via this route, N-isopropylaniline would be reacted with a suitable enaminone precursor.
Another versatile approach involves the reduction of quinolin-2(1H)-ones to 3,4-dihydroquinolin-2(1H)-ones, which can then be further modified. organic-chemistry.org Domino reactions, which involve multiple bond-forming events in a single pot, have also emerged as a powerful tool for constructing complex molecules like dihydroquinolines from simple starting materials. nih.govmdpi.com These can involve reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or high-temperature cyclizations. nih.govmdpi.com
| Precursor Type | General Reaction | Potential for this compound |
| N-Isopropylaniline & β-Dicarbonyl | Hantzsch-type condensation | Feasible, requires control of oxidation state. |
| N-Isopropylaniline & Enaminone | Intermolecular cascade cyclization | A promising route given modern methodologies. rsc.org |
| Substituted Acrylamides | Photocyclization | Can yield dihydroquinolinones as precursors. organic-chemistry.org |
Advanced Catalytic Approaches in 1,4-Dihydroquinoline Synthesis
The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,4-dihydroquinolines. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical techniques.
A variety of transition metals, including gold and palladium, have been successfully employed to catalyze the formation of the dihydroquinoline core.
Gold catalysts, particularly cationic gold(I) complexes, have proven to be highly effective in promoting the intramolecular hydroarylation of alkynes. mdpi.comacs.orgnih.govresearchgate.net This reaction typically involves the attack of an electron-rich aromatic ring onto a gold-activated alkyne, leading to the formation of a new ring.
In the context of dihydroquinoline synthesis, N-propargylanilines are common starting materials. mdpi.com The gold catalyst activates the alkyne bond, facilitating a 6-endo-dig cyclization to afford the dihydroquinoline skeleton. mdpi.com The substitution pattern on the aniline ring and the nature of the nitrogen-protecting group can influence the reaction's efficiency and regioselectivity. mdpi.com For the synthesis of this compound, a plausible precursor would be N-isopropyl-N-propargylaniline. The gold-catalyzed intramolecular hydroarylation of this substrate would be expected to yield the target compound.
A proposed mechanism for this transformation involves the η²-coordination of the alkyne to the gold catalyst, followed by an electrophilic aromatic substitution to form a Wheland-type intermediate. Subsequent rearomatization and protodeauration furnish the dihydroquinoline product. mdpi.com
| Catalyst System | Substrate Type | Product | Key Features |
| Au(I) Complexes | N-Propargylanilines | 1,2-Dihydroquinolines | Efficient 6-endo cyclization. mdpi.com |
| Au(I)/AgOTf | Arylamines and Alkynes | 1,2-Dihydroquinolines | Tandem hydroamination-hydroarylation. acs.org |
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively used for the construction of nitrogen-containing heterocycles. The synthesis of dihydroquinolines can be achieved through palladium-catalyzed domino sequences involving amination reactions. nih.govnih.govresearchgate.netwindows.netacs.org
One such strategy involves the reaction of Morita-Baylis-Hillman (MBH) alcohols with amino compounds. nih.govnih.gov A palladium catalyst, in conjunction with a suitable ligand like DPPP (1,3-Bis(diphenylphosphino)propane), facilitates a sequence of an intermolecular aryl amination followed by an intramolecular allylic amination to furnish 1,2-dihydroquinolines in high yields. nih.govnih.gov While this specific methodology yields 1,2-dihydroquinolines, modifications to the starting materials and reaction conditions could potentially be explored to favor the formation of the 1,4-dihydro isomer.
To adapt this methodology for this compound, one would need to design a substrate where the palladium-catalyzed cyclization would lead to the desired isomer. This might involve starting with a different class of precursors than the MBH adducts typically used for 1,2-dihydroquinoline (B8789712) synthesis.
| Catalyst System | Starting Materials | Reaction Type | Product |
| Pd(PPh₃)₂Cl₂/DPPP | Morita-Baylis-Hillman Alcohols, Amines | Sequential Aryl and Allylic Amination | 1,2-Dihydroquinolines nih.govnih.gov |
| PdCl₂(PPh₃)₂ | 2-Iodoanilines, Terminal Alkynes, CO | Carbonylative Cross-Coupling-Cyclization | 4(1H)-Quinolinones nih.gov |
Organocatalytic and Metal-Free Strategies
In addition to metal-catalyzed methods, organocatalytic and metal-free strategies have emerged as powerful alternatives, avoiding the use of potentially toxic and expensive transition metals.
Metal-free intramolecular hydroarylation of alkynes provides an efficient route to various heterocyclic structures, including dihydroquinolines. This approach has been successfully applied to a range of aryl and N-group attached alkynes, yielding the intramolecular hydroarylation products in high yields. rsc.org The reaction avoids the use of transition metals, which is advantageous for applications in pharmaceutical synthesis where metal contamination is a concern. researchgate.net For instance, a practical, one-pot synthesis of C4-aryl-substituted tetrahydroquinolines from simple anilines and propargylic chlorides has been developed, where the activation of the C-Cl bond by 1,1,1,3,3,3-hexafluoroisopropanol is a key step. researchgate.net
An organocatalytic domino aza/oxa-Michael/1,6-addition reaction has been developed for the synthesis of 1,4-dihydroquinolines. This method utilizes the reaction between ortho-tosylaminophenyl or ortho-hydroxyphenyl-substituted para-quinone methides and ynals. In the presence of a simple organocatalyst like morpholine (B109124) (20 mol%), this cascade reaction proceeds readily to afford synthetically valuable 1,4-dihydroquinolines in good yields, reaching up to 99%. This approach is highly efficient for constructing 4-aryl-1,4-dihydroquinolines.
Transition-metal-free cascade cyclization reactions offer a robust and environmentally benign approach to 1,4-dihydroquinoline derivatives. One such protocol involves the intermolecular cascade cyclization of simple enaminones with aldehydes in a one-pot synthesis. researchgate.netrsc.org This methodology provides a variety of 1,4-dihydroquinoline products in moderate to good yields. researchgate.netrsc.org A significant feature of this method is that the enaminone fragment in the resulting dihydroquinoline can act as a leaving group for further functionalization with C-nucleophiles, demonstrating the synthetic utility of the products. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |
| Enaminone | Aldehyde | Base (e.g., triethylenediamine), Toluene | 1,4-Dihydroquinoline derivative | Moderate to Good |
Multicomponent Reactions for Assembling Dihydroquinoline Scaffolds
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 1,4-dihydroquinolines from simple starting materials in a single step. acsgcipr.org These reactions are characterized by high bond-forming efficiency and procedural simplicity.
Three-Component Reactions (e.g., Aldehydes, Anilines, and Dicarbonyl Compounds)
The reaction of anilines, aldehydes, and 1,3-dicarbonyl compounds represents a versatile approach to substituted 1,4-dihydroquinolines. For instance, the synthesis of dihydroquinoline embelin (B1684587) derivatives has been achieved through a three-component reaction of embelin (a natural benzoquinone), anilines, and aromatic aldehydes in the presence of a silver triflate catalyst. This reaction proceeds through the formation of a Knoevenagel adduct, followed by nucleophilic addition of the aniline and subsequent electrocyclic ring closure. The scope of this reaction has been explored with various aldehydes and anilines, affording moderate to good yields. Another example involves the L-proline-promoted three-component reaction of anilines, aldehydes, and barbituric acids in water to produce pyrimido[4,5-b]quinoline-diones in high yields.
The following table summarizes representative examples of three-component reactions for the synthesis of dihydroquinoline derivatives.
| Aldehyde | Aniline | Dicarbonyl Compound/Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Aniline | Embelin | AgOTf | Dihydroquinoline-embelin derivative | 63 | |
| 4-Nitrobenzaldehyde | Aniline | Embelin | AgOTf | 4-(4-Nitrophenyl)-dihydroquinoline-embelin derivative | 74 | |
| 3-Thiophenecarboxaldehyde | Aniline | Embelin | AgOTf | 4-(Thiophen-3-yl)-dihydroquinoline-embelin derivative | 83 | |
| Various aromatic aldehydes | Various anilines | Barbituric acid | L-proline, Water | 5-Aryl-pyrimido[4,5-b]quinoline-dione | High | |
| Various aromatic aldehydes | Various anilines | Malononitrile | L-proline, Water | 2-Amino-4-arylquinoline-3-carbonitrile | High |
Povarov-Type Reactions
The Povarov reaction is a formal [4+2] cycloaddition between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene, yielding a tetrahydroquinoline. This reaction can be catalyzed by Lewis or Brønsted acids. Recent advancements have focused on developing asymmetric variants of the Povarov reaction. A highly efficient iodine-promoted formal [4+2] cycloaddition has been developed for the synthesis of 2-acylquinolines from methyl ketones and arylamines using 1,4-dithane-2,5-diol as an ethylene (B1197577) surrogate.
Enantioselective and Diastereoselective Synthetic Pathways
The development of stereoselective methods for the synthesis of 1,4-dihydroquinolines is of significant interest due to the prevalence of chiral quinoline alkaloids in nature and their importance as pharmaceuticals.
Chiral Catalyst-Mediated Asymmetric Transformations
Chiral catalysts have been instrumental in achieving high enantioselectivity in the synthesis of 1,4-dihydroquinolines. Chiral phosphoric acids, in particular, have emerged as powerful organocatalysts for asymmetric Povarov reactions. For example, a chiral phosphoric acid-catalyzed three-component Povarov reaction of aldehydes, anilines, and enecarbamates affords cis-4-amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines with excellent diastereoselectivities and enantioselectivities (up to >99% ee). This method is applicable to a wide range of anilines and, for the first time, allows the use of aliphatic aldehydes in enantioselective Povarov reactions.
The following table presents examples of chiral catalyst-mediated asymmetric synthesis of tetrahydroquinoline derivatives.
| Catalyst Type | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Aldehydes, Anilines, Enecarbamates | cis-4-Amino-2-aryl(alkyl)-1,2,3,4-tetrahydroquinolines | >95:5 | up to >99% | |
| Chiral Phosphoric Acid | Aldehydes, Anilines, Cyclic Enethioureas | Hexahydropyrroloquinolines | Excellent | Excellent | |
| Chiral Secondary Amine | Anilines, Aldehydes | Substituted Tetrahydroquinolines | >95:5 | up to 99% |
Control of Diastereoselectivity in Multi-Step Syntheses
Controlling diastereoselectivity in multi-step syntheses is crucial for accessing specific stereoisomers of complex molecules. In the context of 1,4-dihydroquinolines, this can be achieved through various strategies, including the use of chiral auxiliaries, substrate control, and reagent control.
A notable example is the highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. This method provides a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (>20:1 dr) and high yields. The reaction proceeds efficiently under mild conditions and is amenable to gram-scale synthesis. Furthermore, a one-pot reaction sequence utilizing in situ generated p-quinone methides has been developed, enhancing the step and atom economy of this strategy.
Another approach involves the diastereoselective synthesis of trans-endo-decahydroquinolin-4-one derivatives via a one-pot, three-component reaction of aldehydes, anilines, and 1-acetylcyclohexene (B1328911) in the presence of iodine. This method offers short reaction times, easy workup, and excellent yields under mild conditions.
Targeted Synthetic Routes to this compound and its N-Alkyl Analogs
The construction of this compound can be approached through two primary retrosynthetic disconnections: direct N-alkylation of a pre-formed 1,4-dihydroquinoline core or the cyclization of a precursor already bearing the N-isopropyl group.
N-Alkylation Strategies for Dihydroquinoline Derivatives
Direct N-alkylation of 1,4-dihydroquinoline is a straightforward approach to introduce the isopropyl group. This method typically involves the reaction of the NH group of the dihydroquinoline with an isopropyl electrophile.
Reductive Amination: A prominent method for N-alkylation is reductive amination. This one-pot reaction involves the treatment of a secondary amine (1,4-dihydroquinoline) with a ketone (acetone) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine. Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride are common reducing agents for this transformation due to their selectivity and tolerance of various functional groups. The use of α-picoline-borane has also been reported as an effective reducing agent for reductive aminations, which can be performed in various solvents, including methanol, water, or even under neat conditions.
| Reagent System | Reaction Conditions | Typical Yields |
| Acetone, Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), room temperature | Moderate to High |
| Acetone, Sodium Cyanoborohydride | Methanol (MeOH), slightly acidic pH | Good |
| Acetone, α-Picoline-borane, Acetic Acid (cat.) | Methanol (MeOH) or Water, room temperature | Good |
This table presents generalized conditions and yields for the N-isopropylation of secondary amines via reductive amination, which are applicable to 1,4-dihydroquinoline.
Direct Alkylation with Isopropyl Halides: Another common strategy is the direct N-alkylation using an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The choice of base is crucial to deprotonate the nitrogen atom of the 1,4-dihydroquinoline, facilitating the nucleophilic attack on the alkyl halide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (B128534) (Et₃N). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
| Alkylating Agent | Base | Solvent | Typical Reaction Temperature |
| 2-Bromopropane | K₂CO₃ | DMF | 60-80 °C |
| 2-Iodopropane | NaH | THF | 0 °C to room temperature |
| 2-Bromopropane | Et₃N | MeCN | Reflux |
This table illustrates typical conditions for the N-alkylation of heterocyclic amines, which can be adapted for the synthesis of this compound.
Cyclization Pathways Leading to 1-Substituted 1,4-Dihydroquinoline Structures
An alternative to direct N-alkylation is the construction of the 1,4-dihydroquinoline ring from an acyclic precursor that already contains the N-isopropyl substituent. This approach offers the advantage of controlling the substitution pattern of the final product from the outset.
Transition-Metal-Free Cyclization: A notable method involves the transition-metal-free intermolecular cascade cyclization of simple enaminones with aldehydes. nih.gov In a potential adaptation for the synthesis of this compound, an N-isopropyl-substituted enaminone could be reacted with an appropriate aldehyde in a one-pot protocol. nih.gov This methodology is attractive due to its operational simplicity and avoidance of potentially toxic metal catalysts. nih.gov
Gold-Catalyzed Intramolecular Hydroarylation: Gold-catalyzed intramolecular hydroarylation of N-propargylanilines represents another powerful strategy for synthesizing dihydroquinoline scaffolds. nih.gov While this method often yields 1,2-dihydroquinolines, modifications to the substrate and catalytic system can influence the regioselectivity of the cyclization. For the synthesis of this compound, an N-isopropyl-N-propargylaniline derivative could be subjected to gold-catalyzed cyclization. The choice of the gold catalyst and ligands can be critical in directing the cyclization to the desired 1,4-dihydroquinoline product.
Palladium-Catalyzed Cascade Reactions: Palladium-catalyzed reactions have been developed for the synthesis of quinoline derivatives. For instance, a cascade reaction involving o-aminocinnamonitriles and arylhydrazines has been reported to produce quinolines. By analogy, a suitably substituted N-isopropyl aniline derivative could potentially undergo a palladium-catalyzed intramolecular cyclization to form the 1,4-dihydroquinoline ring system.
| Cyclization Strategy | Key Precursors | Catalyst/Reagent |
| Transition-Metal-Free Cascade Cyclization | N-isopropyl-enaminone, Aldehyde | Base or Acid catalyst |
| Gold-Catalyzed Intramolecular Hydroarylation | N-isopropyl-N-propargylaniline | Au(I) or Au(III) catalyst |
| Palladium-Catalyzed Intramolecular Cyclization | o-halo-N-isopropylaniline derivative with an alkene or alkyne moiety | Pd(0) or Pd(II) catalyst, Ligand, Base |
This table summarizes potential cyclization strategies for the synthesis of this compound based on established methods for related structures.
Chemical Reactivity and Mechanistic Transformations of 1,4 Dihydroquinoline Systems
General Reaction Classes and Functionalization Potential of the 1,4-Dihydroquinoline (B1252258) System
The 1,4-dihydroquinoline core is a versatile intermediate in organic synthesis, amenable to a variety of transformations. The reactivity is largely dictated by the electron-rich enamine-like nature of the partially saturated heterocyclic ring.
Nucleophilic Substitution Reactions
While direct nucleophilic substitution on an unsubstituted 1,4-dihydroquinoline is uncommon, the introduction of leaving groups on the aromatic portion of the molecule opens up pathways for such reactions. For the broader quinoline (B57606) family, nucleophilic substitution is a well-established reaction class, particularly for halo-substituted quinolines. These reactions typically occur at positions 2 and 4 of the quinoline ring system through an addition-elimination mechanism. It is conceivable that a 1-isopropyl-1,4-dihydroquinoline backbone bearing a halogen, such as chlorine, at the C-2 or C-4 position could undergo substitution with various nucleophiles. The N-isopropyl group, being an electron-donating group, would likely influence the reactivity of the quinoline system in these transformations.
Condensation Reactions
Condensation reactions are fundamental to the synthesis of the quinoline scaffold itself, often involving the reaction of anilines with α,β-unsaturated carbonyl compounds in what is known as the Doebner-Miller reaction. For a pre-formed 1,4-dihydroquinoline system, condensation reactions could potentially occur at activated positions, such as a C-3 methyl group, if present. However, specific examples involving this compound are not documented. The synthesis of various 1,4-dihydroquinoline derivatives through one-pot cascade reactions involving the condensation of enaminones with aldehydes highlights the importance of this reaction type in building the core structure.
Ring System Editing and Skeletal Rearrangements
The manipulation of the 1,4-dihydroquinoline ring system can lead to diverse molecular architectures. These transformations often involve acid catalysis or photochemical methods.
Brønsted Acid-Catalyzed Skeletal Editing and Diversification
Brønsted acids are known to catalyze various transformations in quinoline chemistry. For instance, the enantioselective synthesis of 1,4-dihydroquinoline-3-carboxylates can be achieved via a Brønsted acid-catalyzed reaction of in situ-generated ortho-quinone methide imines with β-keto esters. This demonstrates the utility of acid catalysis in constructing the dihydroquinoline core with high levels of control. While specific skeletal editing of a this compound is not reported, it is plausible that under acidic conditions, rearrangements or dearomatization-rearomatization sequences could occur, depending on the substitution pattern.
Interconversion between Cyclic and Open-Chain Derivatives
The interconversion between cyclic and open-chain forms, a phenomenon known as ring-chain tautomerism, is a possibility for certain substituted 1,4-dihydroquinolines. This equilibrium is influenced by factors such as the substituents, solvent, and temperature. For a this compound, the stability of the ring-closed form is generally expected to be high. However, specific functional groups could potentially facilitate a ring-opening to an open-chain amino-alkene derivative under certain conditions, though no such studies have been specifically reported for this compound.
Nucleophilic and Electrophilic Reactivity Profiles
The 1,4-dihydroquinoline system possesses both nucleophilic and electrophilic character, making it a versatile participant in a range of chemical reactions.
The enamine-like C2-C3 double bond confers nucleophilic character to the molecule, allowing it to react with various electrophiles. For instance, 1,4-dihydropyridines, which are structurally analogous, are well-known to act as hydride donors in reduction reactions, highlighting their nucleophilic nature. By extension, this compound would be expected to exhibit similar nucleophilic properties.
Oxidative and Reductive Transformations of the Dihydroquinoline Core
The 1,4-dihydroquinoline core can be readily oxidized to the corresponding aromatic quinolinium salt. This dehydrogenation process re-establishes the aromaticity of the quinoline ring system. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents to more powerful ones. Palladium-based catalysts are also effective for aerobic dehydrogenation. organic-chemistry.org
In the case of this compound, oxidation would lead to the formation of the 1-isopropylquinolinium salt. This reaction is often facile and can proceed under relatively mild conditions. The choice of oxidant can be critical to avoid over-oxidation or side reactions, particularly if other sensitive functional groups are present in the molecule.
Table 3: Dehydrogenation of this compound
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Product |
| 1 | DDQ | Dioxane | 25 | 1-Isopropylquinolinium salt |
| 2 | MnO₂ | CH₂Cl₂ | 40 | 1-Isopropylquinolinium salt |
| 3 | Pd/C, O₂ | Toluene | 100 | 1-Isopropylquinolinium salt |
This table provides examples of common dehydrogenation conditions applicable to 1,4-dihydroquinolines.
The 1,4-dihydroquinoline ring contains a C=C double bond that can be selectively hydrogenated to afford the corresponding 1,2,3,4-tetrahydroquinoline. This transformation represents a partial reduction of the dihydroquinoline core. The hydrogenation can be achieved using various catalytic systems, often employing transition metals such as palladium, platinum, or nickel. The selection of the catalyst and reaction conditions is crucial to achieve selective hydrogenation of the enamine double bond without affecting other reducible functional groups that might be present in the molecule.
The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established process and can sometimes proceed through a 1,4-dihydroquinoline intermediate. researchgate.net The subsequent hydrogenation of this intermediate completes the reduction of the heterocyclic ring. For this compound, catalytic hydrogenation would yield 1-isopropyl-1,2,3,4-tetrahydroquinoline. The stereochemistry of the newly formed chiral centers at C-2 and C-4, if substituents are present, can be influenced by the catalyst and the substrate structure.
Table 4: Selective Partial Hydrogenation of Substituted 1-Isopropyl-1,4-dihydroquinolines
| Entry | Substrate | Catalyst | H₂ Pressure (atm) | Solvent | Product |
| 1 | 1-isopropyl-4-methyl-1,4-dihydroquinoline | Pd/C | 1 | Methanol | 1-isopropyl-4-methyl-1,2,3,4-tetrahydroquinoline |
| 2 | This compound | PtO₂ | 3 | Acetic Acid | 1-isopropyl-1,2,3,4-tetrahydroquinoline |
| 3 | 1-isopropyl-2-phenyl-1,4-dihydroquinoline | Raney Ni | 50 | Ethanol | 1-isopropyl-2-phenyl-1,2,3,4-tetrahydroquinoline |
This table illustrates typical conditions for the selective hydrogenation of the 1,4-dihydroquinoline ring.
Comprehensive Spectroscopic and Crystallographic Characterization of 1,4 Dihydroquinolines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, the complete carbon-hydrogen framework of 1-isopropyl-1,4-dihydroquinoline can be mapped out. Studies on various quinoline (B57606) and dihydroquinoline derivatives provide a solid foundation for assigning the expected spectral features. nih.govtsijournals.com
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons on the partially saturated dihydropyridine (B1217469) ring, and the protons of the N-isopropyl substituent. The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring. The protons on the dihydropyridine ring (at positions C2, C3, and C4) and the isopropyl group will have characteristic shifts and multiplicities determined by their neighboring protons.
Based on data from analogous structures, the expected chemical shifts (δ) are outlined below. nih.govmdpi.com
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic (C5-H, C6-H, C7-H, C8-H) | ~6.5 - 7.5 | Multiplets (m) | The exact shifts depend on the electronic environment and coupling with adjacent protons. |
| C2-H | ~5.8 - 6.2 | Doublet of doublets (dd) | Coupled to C3-H. |
| C3-H | ~4.6 - 5.0 | Doublet of doublets (dd) | Coupled to C2-H and C4-H₂. |
| C4-H₂ | ~3.3 - 3.7 | Multiplet (m) or Doublet (d) | Appears as a singlet or doublet in some derivatives, coupled to C3-H. |
| N-CH (isopropyl) | ~4.0 - 4.5 | Septet (sept) | Coupled to the six methyl protons. |
| N-C(CH₃)₂ (isopropyl) | ~1.2 - 1.5 | Doublet (d) | Coupled to the methine (CH) proton. |
| N-H | Absent | - | This signal, present in the parent 1,4-dihydroquinoline (B1252258), is absent due to N-alkylation. |
This is an interactive data table based on predicted values from analogous compounds.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the nine carbons of the dihydroquinoline core and the three carbons of the isopropyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons generally resonate between 110-150 ppm, while aliphatic carbons appear at higher fields (lower ppm values). nih.govresearchgate.net
The expected chemical shifts, inferred from analyses of similar quinolone and dihydroquinoline structures, are detailed in the following table. nih.govtsijournals.com
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C2 | ~125 - 130 | Olefinic carbon adjacent to nitrogen. |
| C3 | ~100 - 105 | Olefinic carbon. |
| C4 | ~25 - 30 | Aliphatic CH₂ carbon. |
| C4a | ~120 - 125 | Aromatic quaternary carbon. |
| C5 | ~125 - 130 | Aromatic CH carbon. |
| C6 | ~120 - 125 | Aromatic CH carbon. |
| C7 | ~125 - 130 | Aromatic CH carbon. |
| C8 | ~115 - 120 | Aromatic CH carbon, shielded by the nitrogen. |
| C8a | ~140 - 145 | Aromatic quaternary carbon, deshielded by nitrogen. |
| N-CH (isopropyl) | ~48 - 55 | Aliphatic methine carbon attached to nitrogen. |
| N-C(CH₃)₂ (isopropyl) | ~20 - 25 | Aliphatic methyl carbons. |
This is an interactive data table based on predicted values from analogous compounds.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, which correspond to the stretching and bending of chemical bonds. These spectra provide a unique "fingerprint" for a compound. The analysis of quinoline and its derivatives allows for a reliable assignment of the expected vibrational bands for this compound. researchgate.netresearchgate.netnih.gov
The key vibrational modes include:
Aromatic C-H Stretching: Typically observed in the 3000–3100 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the C4-H₂ and isopropyl groups, found in the 2850–3000 cm⁻¹ region.
C=C Stretching: Strong bands from the aromatic and dihydropyridine rings appear in the 1500–1650 cm⁻¹ region. These are often intense in both IR and Raman spectra. researchgate.net
C-N Stretching: The vibration of the carbon-nitrogen bond is expected around 1200–1350 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Ring Stretch | 1500 - 1650 | IR, Raman |
| C-H Bend (Aliphatic) | 1350 - 1470 | IR |
| C-N Stretch | 1200 - 1350 | IR |
| Aromatic C-H Bend (Out-of-plane) | 750 - 900 | IR |
This is an interactive data table based on characteristic frequencies for the functional groups present.
Theoretical studies using Density Functional Theory (DFT) on related quinoline structures have been instrumental in assigning these bands with high confidence. researchgate.netnih.govnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₅N. The expected monoisotopic mass can be calculated with high precision. This technique would confirm the elemental composition and distinguish it from other isomers. HRMS analysis of related dihydroquinoline derivatives has been successfully used to confirm their calculated formulas. nih.gov
Molecular Formula: C₁₂H₁₅N
Calculated Monoisotopic Mass: 173.1204 u
The primary ion observed in HRMS would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, depending on the ionization method used (e.g., Electron Ionization or Electrospray Ionization).
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for studying its stability. For instance, LC-MS can effectively separate 1,4-dihydroquinoline derivatives from their easily formed oxidized quinolinium salt counterparts. rsc.org The retention time from the LC provides one level of identification, while the mass spectrometer provides the molecular weight and fragmentation data for definitive confirmation. Studies on related compounds often use a reversed-phase column with mobile phases consisting of acetonitrile (B52724) and water mixtures, often with additives like formic acid to promote protonation for ESI-MS analysis. nih.gov
A typical fragmentation pattern for this compound under MS analysis would likely involve the loss of the isopropyl group, which is a stable radical or cation.
Molecular Ion [M]⁺: m/z ≈ 173
Primary Fragment: Loss of the isopropyl group ([M - C₃H₇]⁺), resulting in a fragment with m/z ≈ 130.
Secondary Fragment: Loss of a methyl group from the isopropyl substituent ([M - CH₃]⁺), resulting in a fragment with m/z ≈ 158.
Other Mass Spectrometry Techniques (MALDI-TOF-MS, EI-MS)
Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound, both Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) and Electron Ionization-Mass Spectrometry (EI-MS) would provide valuable, albeit different, types of information.
MALDI-TOF-MS is a soft ionization technique that is particularly useful for obtaining the molecular weight of a compound with minimal fragmentation. In a hypothetical analysis of this compound, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique would be crucial for confirming the molecular formula of the synthesized compound.
EI-MS , in contrast, is a hard ionization technique that induces extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides significant structural information. For this compound, the molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through characteristic pathways for N-alkylated 1,4-dihydroquinolines. Key fragmentation patterns would be expected to involve the loss of the isopropyl group, as well as cleavages within the dihydroquinoline ring system. Analysis of these fragments allows for the confirmation of the connectivity of the atoms within the molecule.
A comparative analysis of the mass spectra of related compounds, such as 2,2,4-Trimethyl-1,2-dihydroquinoline, reveals characteristic fragmentation patterns that could be extrapolated to predict the behavior of this compound under electron ionization.
| Technique | Expected Primary Ion | Anticipated Information |
| MALDI-TOF-MS | [M+H]⁺ | Accurate molecular weight determination |
| EI-MS | M⁺ and fragment ions | Structural elucidation via fragmentation pattern |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would offer unparalleled insight into the molecular geometry and intermolecular interactions of this compound.
Determination of Molecular and Crystal Structures
A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the non-aromatic nature of the dihydropyridine ring and the specific conformation adopted by the isopropyl group relative to the quinoline core. Furthermore, the analysis would reveal the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the packing of the molecules in the crystal lattice. While specific crystal structure data for this compound is not currently published, studies on other 1,4-dihydroquinoline derivatives have shown a variety of packing motifs.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. For this compound, the absence of strong hydrogen bond donors (like N-H) suggests that other interactions will dominate the crystal packing. The analysis of the crystal structure would likely reveal the presence of C-H···π interactions, where the hydrogen atoms of the isopropyl group or the dihydroquinoline ring interact with the π-system of the benzene ring of a neighboring molecule.
Furthermore, π-stacking interactions between the aromatic rings of adjacent quinoline moieties are a common feature in the crystal structures of such compounds. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined, providing insight into the forces that stabilize the crystal lattice. The study of supramolecular interactions is crucial for understanding the physical properties of the material and for the rational design of new crystalline materials with desired properties.
| Interaction Type | Potential Participating Groups |
| C-H···π Interactions | Isopropyl C-H bonds and benzene ring; Dihydroquinoline C-H and benzene ring |
| π-Stacking | Benzene rings of adjacent quinoline moieties |
Computational and Quantum Chemical Investigations of N Substituted 1,4 Dihydroquinolines
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of molecules. nih.gov Its application to 1-isopropyl-1,4-dihydroquinoline and related N-substituted derivatives has yielded valuable information across several key areas.
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 1,4-dihydroquinolines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For instance, DFT studies have been employed to understand the lithiation-trapping reactions of N-Boc-2-aryl-1,2-dihydroquinolines, which can be converted to 1,4-dihydroquinolines. nih.gov These calculations help in understanding the regioselectivity of such reactions, for example, why electrophilic trapping occurs at the C-4 position. nih.gov The energy profiles for these reactions, including the relative Gibbs free energies of intermediates and transition states, can be calculated to support proposed mechanisms. nih.gov
Furthermore, DFT has been used to investigate the synthesis of 1,4-dihydroquinoline (B1252258) derivatives under transition-metal-free conditions, providing insights into the intermolecular cascade cyclization reactions. researchgate.netrsc.org Computational studies can also shed light on the barriers to rotation of substituents on the nitrogen atom, which can influence the reactivity of the dihydroquinoline ring system. nih.gov
Conformational Analysis and Molecular Geometry Optimization
Understanding the three-dimensional structure of this compound is crucial for comprehending its properties and interactions. DFT calculations are used to perform conformational analysis and molecular geometry optimization, determining the most stable spatial arrangement of the atoms. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography, when available. For other substituted dihydroquinolines, DFT has been used to show that the dihydroquinoline core can deviate from planarity. nih.govresearchgate.net The optimized molecular structure provides a foundation for further analysis of the molecule's electronic properties and intermolecular interactions.
Electronic Structure and Frontier Orbital Analysis (HOMO-LUMO)
The electronic properties of this compound are central to its reactivity and potential applications. DFT is employed to analyze its electronic structure, with a particular focus on the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com
For related systems, analysis of the frontier orbitals has shown that the HOMO can be delocalized over the entire molecule, while the LUMO may be localized on specific moieties. researchgate.net The distribution of these orbitals determines the sites most susceptible to electrophilic and nucleophilic attack. Substituent effects on the frontier orbitals can be systematically studied using DFT to understand how modifications to the molecular structure, such as the N-isopropyl group, influence the electronic properties. nih.gov
Intermolecular Interactions and Crystal Packing Studies (Hirshfeld Surface Analysis, Energy Frameworks)
In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis, a computational tool often used in conjunction with DFT, allows for the visualization and quantification of these interactions. nih.govresearchgate.netscirp.orgnih.gov This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates, providing a graphical representation of close contacts between neighboring molecules.
Prediction of Spectroscopic Parameters (Vibrational, NMR)
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure and provide a more detailed interpretation of the spectra. Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. mdpi.com These calculated frequencies and intensities can aid in the assignment of experimental vibrational bands to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT methods. frontiersin.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical NMR spectra can be generated. Comparing these with experimental spectra can help in structure elucidation and in understanding the electronic environment of the different atoms within the this compound molecule.
Molecular Modeling and Quantum-Chemical-Based Approaches
Beyond DFT, a range of molecular modeling and quantum-chemical approaches contribute to the understanding of N-substituted 1,4-dihydroquinolines. cuny.edu These methods encompass a broad spectrum of computational techniques, from semi-empirical methods to high-level ab initio calculations, each offering a different balance of accuracy and computational cost.
These approaches are used to build and manipulate molecular models, explore conformational space, and simulate molecular dynamics. Quantum-chemical methods, in general, provide a theoretical framework for understanding chemical bonding, reaction pathways, and the electronic and optical properties of molecules. cuny.edu For instance, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the photophysical properties of these compounds. researchgate.net The integration of various computational methods allows for a comprehensive in-silico investigation of this compound, from its fundamental molecular properties to its potential interactions and reactivity in different environments.
Lack of Specific Research Data Hinders Comprehensive Analysis of this compound's Reactivity
A thorough investigation into the computational and quantum-chemical aspects of the reactivity of this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for dedicated studies on this specific compound, no detailed research findings or data tables could be retrieved to construct a scientifically robust article as per the requested outline.
The current body of research on N-substituted 1,4-dihydroquinolines is broad, often focusing on derivatives with more complex substituents or exploring general synthetic methodologies. While computational and quantum-chemical investigations are employed to understand the reactivity of the wider class of dihydroquinolines, specific and in-depth analyses centered solely on the 1-isopropyl variant are not publicly accessible.
Studies on related compounds, such as various N-alkyl-1,4-dihydropyridines and other substituted quinolines, provide some general insights into reactivity trends, including hydride donating ability and oxidation potentials. However, these findings are not directly transferable to this compound with the level of precision required for a detailed scientific article. The influence of the isopropyl group on the electronic and steric properties of the dihydroquinoline ring system, which is crucial for a nuanced understanding of its reactivity, has not been a specific focus of published computational studies.
Consequently, the generation of a thorough and informative article on the "," with a dedicated section on the "Investigation of Reactivity Aspects via Computational Methods" for this compound, is not feasible at this time due to the absence of requisite primary research data. Further experimental and computational work specifically targeting this compound is necessary to provide the detailed findings and data tables needed for such an analysis.
Elucidating Structure Reactivity Relationships in N Substituted 1,4 Dihydroquinoline Systems
Influence of N-Substituents on Reaction Outcomes and Selectivity
The nature of the substituent at the N-1 position of a 1,4-dihydroquinoline (B1252258) ring is a critical determinant of the molecule's reactivity and the selectivity of its transformations. The N-substituent exerts its influence through a combination of electronic and steric effects. In the case of 1-isopropyl-1,4-dihydroquinoline, the isopropyl group imparts distinct characteristics compared to other N-substituents like methyl, benzyl, or acyl groups.
Electronic Effects: The isopropyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the nitrogen atom and the adjacent enamine double bond (C2=C3). This enhanced nucleophilicity can influence reactions such as alkylation or acylation. Compared to hydrogen or an electron-withdrawing group (EWG) like N-Boc (tert-butoxycarbonyl), the N-isopropyl group makes the dihydroquinoline core more susceptible to oxidation, as the dihydropyridine (B1217469) ring is more electron-rich. nih.govnih.gov Studies on related N-substituted heterocycles have shown that the stability and reactivity are highly dependent on the electronic nature of the N-substituent; for instance, N-trifluoroacetyl groups render the system less reactive to certain transformations compared to simple N-alkyl groups. nih.gov
Steric Effects: The isopropyl group presents a moderate level of steric bulk. This steric hindrance can direct the approach of reagents, influencing the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the nitrogen atom itself or the adjacent C-2 position, the bulkiness of the isopropyl group can shield one face of the molecule, favoring attack from the less hindered side. mdpi.comnih.gov Research on the N-alkylation of other heterocycles has demonstrated that steric bulk α to the amine nitrogen can significantly impact reaction yields and accessibility. nih.gov Furthermore, studies on imidazolium-based polymers have shown that the steric hindrance from long N-alkyl substituents can effectively protect certain positions from chemical attack, a principle that applies to the N-isopropyl group in dihydroquinoline chemistry. researchgate.net
The interplay of these effects is crucial. While the electron-donating nature of the isopropyl group activates the ring towards electrophilic attack, its steric bulk can simultaneously modulate where that attack occurs, preventing reactions at sterically congested sites.
Regioselectivity and Diastereoselectivity Control in Synthetic Transformations
Regioselectivity and diastereoselectivity are fundamental challenges in the synthesis and functionalization of complex molecules. For this compound, the N-substituent is a key element in controlling the outcome of synthetic transformations.
Regioselectivity: The regioselectivity of reactions on the 1,4-dihydroquinoline nucleus is heavily influenced by the N-substituent. For instance, in the functionalization of N-Boc-2-aryl-1,2-dihydroquinolines, lithiation occurs at C-2, but subsequent electrophilic trapping happens exclusively at the C-4 position, leading to the formation of 1,4-dihydroquinolines. researchgate.netnih.gov While this study used an N-Boc group, the principle of directing functionalization to a specific position based on the N-substituent's influence is general. In the case of an N-isopropyl group, its electron-donating and steric properties would similarly govern the position of electrophilic attack or metalation. For example, in gold-catalyzed intramolecular hydroarylation reactions to form dihydroquinolines, the regiochemical outcome (cyclization at the ortho- or para-position of the aniline (B41778) ring) is a delicate balance of electronic effects from ring substituents and the catalyst system, which would be further modulated by the N-substituent. nih.gov
Diastereoselectivity: The N-isopropyl group can play a significant role in controlling the diastereoselectivity of reactions by influencing the conformation of the molecule and sterically directing the approach of incoming reagents. In borane-catalyzed syntheses of related dihydroquinolin-4-ones, excellent diastereoselectivity (up to >99:1) is achieved, which is dictated by the stereochemistry of the transition state. nih.gov For this compound, any reaction that creates a new stereocenter at positions C-2, C-3, or C-4 would be influenced by the orientation of the bulky isopropyl group. This group can favor the formation of one diastereomer over another by making one trajectory of reagent approach energetically unfavorable. This type of substrate control is a common strategy for achieving stereoselectivity in organic synthesis. youtube.com
The table below summarizes outcomes from the Hantzsch synthesis of related 1,4-dihydropyridines, illustrating how substituents on the aldehyde component (which corresponds to the C4-substituent in the product) affect reaction time and yield. A similar influence would be expected in analogous syntheses of 4-substituted 1-isopropyl-1,4-dihydroquinolines.
| Entry | Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | H | 5 | 88 |
| 2 | 4-CH₃ | 6 | 85 |
| 3 | 4-OCH₃ | 6 | 90 |
| 4 | 4-Cl | 4 | 92 |
| 5 | 4-NO₂ | 2 | 95 |
| 6 | 2-Cl | 8 | 70 |
| 7 | 2-NO₂ | 7 | 80 |
Data adapted from a study on Hantzsch dihydropyridine synthesis, illustrating the electronic and steric effects of substituents on reaction efficiency. researchgate.net
Impact of Ring Substituents on Chemical Transformations and Stability
Stability: The 1,4-dihydroquinoline ring is essentially an enamine fused to an aromatic ring and is susceptible to oxidation to form the corresponding aromatic quinolinium salt. nih.gov The rate of this oxidation is highly dependent on the electronic properties of the entire molecule. Electron-donating groups (EDGs) on the benzene (B151609) ring, such as methoxy (B1213986) or methyl groups, will increase the electron density of the system, making it more prone to oxidation. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will decrease the electron density, rendering the dihydroquinoline ring more stable towards oxidation. The N-isopropyl group, being an EDG itself, will generally increase the molecule's susceptibility to oxidation compared to an N-acyl or N-sulfonyl analogue. The combined effect of an EDG on the ring and the N-isopropyl group would lead to a significantly less stable dihydroquinoline.
Chemical Transformations: The electronic nature of ring substituents has a profound impact on reaction yields and regioselectivity. In a gold-catalyzed synthesis of 1,2-dihydroquinolines, substrates with electron-rich aniline rings generally provided higher yields, while those with strongly electron-withdrawing groups gave lower yields. nih.gov
The table below, based on data from this gold-catalyzed synthesis, demonstrates the effect of ring substituents on the yield of the cyclization product.
| Entry | Ring Substituent (R) | Yield (%) |
| 1 | 4-Me | 88 |
| 2 | 4-OMe | 92 |
| 3 | 4-F | 85 |
| 4 | 4-Cl | 82 |
| 5 | 4-Br | 80 |
| 6 | 3-Me | 86 |
| 7 | 3-Cl | 75 |
| 8 | 2-Me | 78 |
Data adapted from a study on the gold-catalyzed intramolecular hydroarylation of N-propargylanilines, showing the influence of ring substituents on product yield. nih.gov
Furthermore, the position of substituents can drastically alter reaction pathways. In studies on the N-alkylation of indazoles, a C-7 nitro group completely reversed the regioselectivity of alkylation from N-1 to N-2, highlighting the powerful directing effect of a strategically placed EWG. beilstein-journals.org A similar effect would be anticipated for this compound, where a substituent at C-5 or C-8 could sterically and electronically influence reactivity at the nitrogen atom and the dihydropyridine ring.
Stereochemical Implications of Substituent Patterns
The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of molecular function. In the this compound system, the pattern of substitution dictates the potential for chirality and controls the stereochemical outcome of reactions.
The 1,4-dihydroquinoline core itself is prochiral. The introduction of a substituent at the C-4 position creates a stereocenter, leading to enantiomers. The asymmetric synthesis of such chiral 1,4-dihydroquinolines is an area of active research, often relying on chiral catalysts to control the enantioselectivity of a reaction, such as the partial hydrogenation of a quinoline (B57606). nih.govacs.org
The N-isopropyl group plays a crucial role in the stereochemistry of both the molecule and its reactions.
Conformational Locking: The steric bulk of the isopropyl group can restrict rotation around the N-C(aryl) bond and influence the puckering of the dihydropyridine ring. This preferred conformation can expose one face of the molecule to reagent attack, leading to high diastereoselectivity. This is a classic example of substrate-controlled stereochemistry. youtube.com
Directing Group in Asymmetric Synthesis: In asymmetric syntheses, the interaction between the N-isopropyl group, other substituents on the ring (e.g., at C-2 or C-3), and the chiral catalyst determines the stereochemical outcome. For example, in the hydrogenation of substituted quinolines to form tetrahydroquinolines, it was observed that larger substituents led to higher cis selectivity, demonstrating that steric interactions are key to controlling the stereochemistry of the product. mdpi.com
Kinetic Resolution: Stereochemistry can be introduced via kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. In the synthesis of chiral dihydroquinolines, a chiral ligand was used to preferentially deprotonate one enantiomer of an N-Boc-1,2-dihydroquinoline, which could then be converted to an enantioenriched 1,4-dihydroquinoline with retention of stereochemistry. researchgate.netnih.gov The size and nature of the N-substituent are critical for the efficiency of such resolutions. The N-isopropyl group would provide a specific steric and electronic environment for such chiral recognition to occur.
Ultimately, the stereochemical properties of any substituted this compound are a cumulative result of the spatial arrangement and electronic nature of all its constituent parts, with the N-isopropyl group acting as a significant control element.
Strategic Applications and Synthetic Utility of 1,4 Dihydroquinoline Derivatives
As Building Blocks in Complex Molecule Synthesis
The synthesis of complex and diverse molecules is a central goal of modern organic chemistry, particularly for discovering new therapeutic agents and functional materials. illinois.edu Compounds with complex, three-dimensional structures are often more effective at modulating challenging biological targets than simpler, planar molecules. illinois.edu In this context, 1,4-dihydroquinoline (B1252258) derivatives have emerged as valuable building blocks.
The inherent structure of the 1,4-dihydroquinoline scaffold provides a rigid and versatile starting point for constructing more elaborate molecular architectures. researchgate.net Chemists utilize these pre-formed heterocyclic systems to rapidly assemble complex target molecules, bypassing the need for de novo ring construction in later stages. This approach, often termed a building block strategy, accelerates the synthesis of novel compounds. researchgate.net The functional handles on the dihydroquinoline ring can be readily modified, allowing for the introduction of diverse substituents and the exploration of a wide chemical space. This adaptability makes them key intermediates in programs aimed at creating libraries of complex and diverse compounds for screening and development. illinois.edu
Advancing Chemical Synthesis Methodologies
The utility of 1,4-dihydroquinoline derivatives has also spurred the development of new and improved chemical synthesis methods. For instance, novel synthetic strategies have been created for the specific preparation of 1,4-dihydroquinoline/quinolinium salt redox systems. nih.gov These advancements are crucial for applications in drug delivery and redox modeling.
Researchers have disclosed new synthetic pathways that facilitate the creation of these specialized molecules. nih.gov One such strategy involves an intramolecular alkylation reaction as a key step to form the desired structure. nih.gov An alternative approach relies on an efficient coupling reaction between a drug molecule and a quinolinium salt intermediate. nih.gov The development of these methods, sometimes enhanced by the use of solid-phase synthesis techniques, represents a significant advancement in synthetic methodology, enabling the efficient and targeted production of complex 1,4-dihydroquinoline-based systems. nih.gov
Applications in Material Science
The unique properties of the 1,4-dihydroquinoline scaffold extend its utility into the realm of material science, where it contributes to the development of novel materials and functional additives.
Heterocyclic compounds are fundamental to the design of new materials with tailored electronic, optical, and biological properties. The 1,4-dihydroquinoline ring system serves as a "novel scaffold" for the development of such materials. nih.gov By modifying the core structure, chemists can fine-tune its properties for specific applications. The development of new scaffolds is critical for overcoming limitations of existing materials, and quinoline-based structures offer a promising avenue for innovation in materials chemistry. nih.govnih.gov
A significant challenge in the use of biodiesel is its susceptibility to oxidation during storage, which degrades the fuel quality. nih.gov Antioxidant additives are crucial for enhancing the oxidative stability of biodiesel. acs.org Dihydroquinolinone derivatives, a class of compounds structurally related to 1,4-dihydroquinolines, have been investigated as potential antioxidant additives for diesel-biodiesel blends. acs.orgnih.gov
These compounds function by quenching free radicals and inhibiting peroxidation chain reactions, which prevents the deterioration of biodiesel. nih.gov Their antioxidant potential is attributed to their electron-rich heterocyclic core, which can effectively scavenge oxygen radicals. acs.orgnih.gov This action enhances the shelf life and combustion efficiency of the fuel, contributing to improved performance and reliability. acs.org The incorporation of such additives addresses key challenges like increased viscosity and deposit formation in biofuels. acs.org
Table 1: Research Findings on Dihydroquinolinone Derivatives as Biodiesel Additives
| Finding | Description | Reference |
|---|---|---|
| Antioxidant Properties | Dihydroquinolinone derivatives are recognized for their antioxidant properties, which are crucial for preserving biodiesel and preventing its degradation. | acs.orgnih.gov |
| Mechanism of Action | They exhibit the ability to scavenge oxygen radicals and suppress the formation of reactive oxygen species (ROS), effectively quenching free radicals and preventing peroxidation. | nih.gov |
| Impact on Fuel | The addition of these compounds enhances the oxidative stability, shelf life, and combustion efficiency of biodiesel, while also helping to reduce harmful emissions. | acs.orgnih.gov |
| Corrosion Inhibition | Related quinoline (B57606) derivatives have also shown utility as corrosion inhibitors, which can mitigate economic losses from metallic corrosion in storage and equipment. | nih.gov |
Development of Chemical Delivery Systems and Redox Models
One of the most sophisticated applications of 1,4-dihydroquinoline derivatives is in the design of brain-targeted chemical delivery systems (CDS). nih.govrsc.org These systems are based on a redox mechanism designed to transport therapeutic agents across the blood-brain barrier (BBB). nih.gov
The strategy utilizes the 1,4-dihydroquinoline moiety as a lipophilic carrier that can easily penetrate the BBB. rsc.orgnih.gov Once inside the central nervous system (CNS), the 1,4-dihydroquinoline is oxidized to its corresponding quaternary quinolinium salt. rsc.orgnih.gov This conversion from a neutral, lipophilic molecule to a charged, less lipophilic species effectively "locks" the drug-carrier conjugate within the brain, allowing for a targeted and sustained release of the active drug. rsc.org
This approach has been explored for delivering neuroactive drugs like gamma-aminobutyric acid (GABA) and the acetylcholinesterase inhibitor galantamine. nih.govrsc.org The 1,4-dihydroquinoline-based systems have shown significant advantages over earlier models that used 1,4-dihydropyridines, primarily due to their enhanced stability against premature oxidation and hydration, which limited the in-vivo application of the pyridine-based carriers. rsc.orgnih.gov
Table 2: Features of 1,4-Dihydroquinoline-Based Chemical Delivery Systems
| Feature | Description | Reference |
|---|---|---|
| Targeting Mechanism | A redox-based system where the lipophilic 1,4-dihydroquinoline carrier crosses the blood-brain barrier. | nih.gov |
| Bio-oxidation | In the brain, the carrier is oxidized to a charged quinolinium salt, trapping it within the central nervous system. | rsc.orgnih.gov |
| Improved Stability | Offers better chemical stability against oxidation and hydration compared to older 1,4-dihydropyridine-based systems. | nih.govrsc.org |
| Proven Application | Successfully used to deliver drugs like GABA and galantamine to the brain in preclinical studies. | nih.govrsc.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-isopropyl-1,4-dihydroquinoline |
| Dihydroquinolinone |
| Quinolinium salt |
| Gamma-aminobutyric acid (GABA) |
| Galantamine |
Future Research Trajectories and Unresolved Challenges in 1,4 Dihydroquinoline Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. For 1,4-dihydroquinolines, future research will likely focus on greener and more sustainable synthetic approaches. Traditional methods for quinoline (B57606) synthesis often involve harsh conditions, such as high temperatures and the use of hazardous reagents. nih.govresearchgate.net
Recent advancements have seen the rise of transition-metal-free and organocatalytic methods. For instance, a one-pot, transition-metal-free process has been developed for the synthesis of 1,4-dihydroquinoline (B1252258) derivatives from simple enaminones and aldehydes. rsc.orgnih.gov This intermolecular cascade cyclization offers moderate to good yields and avoids the potential for trace metal contamination, which is a significant concern in the synthesis of pharmaceutically active compounds. researchgate.net Another approach involves an organocatalytic domino aza/oxa-Michael/1,6-addition reaction of para-quinone methides and ynals, providing a highly efficient route to 4-aryl-1,4-dihydroquinolines. acs.orgacs.org
Future work in this area could explore:
Microwave and Ultrasound-Assisted Synthesis: These techniques can often reduce reaction times, improve yields, and lead to cleaner reactions. nih.govresearchgate.net
Solvent-Free Reactions: The use of solvent-free conditions, such as those employing mesoporous vanadium ion-doped titania nanoparticles as a heterogeneous catalyst in the Hantzsch reaction, presents a green alternative. researchgate.net
Broader Substrate Scope: Expanding the range of starting materials to create more diverse 1,4-dihydroquinoline libraries under sustainable conditions is a key goal.
| Method | Catalyst/Conditions | Key Advantages |
| Intermolecular Cascade Cyclization | Transition-metal-free, base-promoted | Avoids metal contamination, one-pot protocol |
| Domino Aza/Oxa-Michael/1,6-Addition | Organocatalytic (e.g., morpholine) | High efficiency, good yields (up to 99%) acs.org |
| Hantzsch Reaction | Mesoporous V-TiO2, solvent-free | Reusable catalyst, operational simplicity |
| Asymmetric Partial Hydrogenation | Chiral Ir-SpiroPAP catalyst | High yields (up to 95%) and enantioselectivity (up to 99% ee) acs.orgnih.gov |
Exploration of Underexplored Reactivity Pathways and Transformations
While the synthesis of the 1,4-dihydroquinoline core is well-established, the exploration of its full reactive potential is ongoing. The C5-C6 double bond in 5,6-unsubstituted 1,4-dihydropyridines, a related class of compounds, exhibits high reactivity and participates in various cycloaddition reactions. beilstein-journals.org This suggests that the analogous bond in 1,4-dihydroquinolines could be a site for novel transformations.
Future research could investigate:
Cycloaddition Reactions: The potential for 1,4-dihydroquinolines to act as dienophiles or dienes in cycloaddition reactions is an area ripe for exploration.
C-H Functionalization: Direct functionalization of the C-H bonds on the dihydroquinoline scaffold would provide a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the 1,4-dihydroquinoline ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new molecular scaffolds. For example, a reduction-cyclization-ring opening strategy has been reported for related quinolinone derivatives. mdpi.com
A notable example of leveraging the reactivity of the 1,4-dihydroquinoline scaffold is its use as a carrier for drug delivery to the brain. The in vivo oxidation of the 1,4-dihydroquinoline to the corresponding quinolinium salt is a key feature of this chemical delivery system. rsc.orgnih.gov Further exploration of this redox-based reactivity could lead to the development of other targeted drug delivery systems.
Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of experimental techniques with computational studies, such as Density Functional Theory (DFT), provides powerful insights into reaction pathways, transition states, and the origins of selectivity.
For example, DFT calculations have been employed to understand the enantioselectivity of iridium-catalyzed asymmetric partial hydrogenation of quinolines to yield chiral 1,4-dihydroquinolines. acs.orgnih.gov Similarly, DFT has been used to investigate the mechanism of a palladium-catalyzed dual hydroamination reaction where a 1,2-dihydroquinoline (B8789712) is formed as a byproduct, revealing a nonclassical oxidative addition-reductive elimination pathway. acs.org
Future mechanistic studies could focus on:
Elucidating Reaction Intermediates: The use of advanced spectroscopic techniques, such as in situ IR and NMR, combined with computational modeling can help to identify and characterize transient intermediates.
Understanding Catalyst-Substrate Interactions: Detailed computational studies can model the interactions between the catalyst and the substrate, providing a rationale for the observed reactivity and selectivity. This is particularly important for developing more efficient and selective catalysts.
Mapping Reaction Energy Profiles: DFT calculations can be used to map the potential energy surface of a reaction, identifying the rate-determining step and potential side reactions. acs.org
| Study Type | Focus | Key Findings/Goals |
| Experimental (EPR, GC-MS) | Reactivity with peroxynitrite | Identification of a carbon-centered radical intermediate and the final oxidized pyridine (B92270) product. nih.gov |
| Computational (DFT) | Pd-catalyzed hydroamination | Revealed a nonclassical oxidative addition-reductive elimination mechanism. acs.org |
| Integrated (Experimental & DFT) | Ir-catalyzed asymmetric hydrogenation | Elucidated the origin of enantioselectivity in the formation of chiral 1,4-dihydroquinolines. acs.orgnih.gov |
| Computational (DFT, TD-DFT) | Photophysical properties of quinoline derivatives | Predicted absorption spectra and analyzed chemical reactivity parameters like HOMO-LUMO gaps. rsc.orgnih.gov |
Expanding the Chemical Space of N-Substituted 1,4-Dihydroquinolines
The substituent at the N-1 position of the 1,4-dihydroquinoline ring plays a crucial role in determining the molecule's physical, chemical, and biological properties. While a variety of N-substituted derivatives have been synthesized, there is still a vast chemical space to be explored. The synthesis of 1-Isopropyl-1,4-dihydroquinoline is an example of the introduction of an alkyl group at this position.
Future research in this area should aim to:
Develop Versatile N-Arylation/N-Alkylation Methods: Creating a toolbox of reliable and high-yielding methods for introducing a wide range of functional groups at the N-1 position is essential.
Synthesize Libraries of N-Substituted Analogs: The generation of diverse libraries of N-substituted 1,4-dihydroquinolines is crucial for systematic structure-activity relationship (SAR) studies, particularly in drug discovery.
Incorporate Unconventional Substituents: The introduction of novel or underutilized functional groups at the N-1 position could lead to compounds with unique properties and applications.
The development of methods for the synthesis of N-ethoxycarbonyl-N-propargylanilines, which can then be cyclized to form 1,2-dihydroquinolines, highlights the importance of the N-substituent in directing the course of a reaction. mdpi.com The synthesis of diverse N-substituted dihydroquinolin-2(1H)-ones from α,β-unsaturated N-arylamides further underscores the focus on expanding this chemical space. mdpi.com
Design and Synthesis of Derivatives for Specific Advanced Material Applications
The unique electronic and photophysical properties of the 1,4-dihydroquinoline scaffold make it an attractive candidate for applications in advanced materials. While much of the focus has been on their biological activity, there is growing interest in their potential use in materials science.
Future research directions include:
Organic Electronics: The electron-rich nature of the 1,4-dihydroquinoline ring suggests its potential use as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research into quinoline-1,4-naphthoquinone hybrids has shown their potential as anticancer agents and has involved computational analysis of their electronic properties, which could be relevant for materials applications. mdpi.com
Sensors: The development of 1,4-dihydroquinoline-based fluorescent probes for the detection of metal ions, anions, or biologically relevant molecules is a promising area of research. The synthesis of tunable quinoline derivatives with interesting photophysical properties supports this direction. rsc.orgnih.gov
Drug Delivery Systems: As previously mentioned, the redox properties of the 1,4-dihydroquinoline/quinolinium salt system have been exploited for brain-targeted drug delivery. rsc.orgnih.gov Further design and synthesis of derivatives could lead to more sophisticated and targeted drug delivery platforms. For instance, substituted 1,4-dihydroquinolines have been discovered as inhibitors of the ABCB1 efflux pump, which is involved in multidrug resistance in cancer. nih.gov
| Application Area | Rationale/Example |
| Drug Delivery | Redox conversion to quinolinium salt allows for transport across the blood-brain barrier. rsc.orgnih.gov |
| Multidrug Resistance Modulation | Derivatives can inhibit efflux pumps like ABCB1, reversing drug resistance in cancer cells. nih.gov |
| Anticancer Agents | Dihydroquinoline-embelin derivatives have shown cardioprotective activity in doxorubicin-induced cardiotoxicity models. nih.govacs.org |
| Tubulin Polymerization Inhibition | Dihydroquinolin-4(1H)-one derivatives have been designed as novel inhibitors of tubulin polymerization. researchgate.net |
| Topoisomerase Inhibition | Tailor-made quinoline derivatives have been developed as potent topoisomerase 1 poisons. nih.gov |
Q & A
Basic Research Questions
Q. How is 1-Isopropyl-1,4-dihydroquinoline synthesized and characterized?
- Method : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters or via palladium-catalyzed cross-coupling reactions. Characterization employs NMR (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment (≥98%). X-ray crystallography may resolve stereochemistry in derivatives like DL-methyl 4-(4-methoxyphenyl)-hexahydroquinoline .
Q. What in vitro assays are used to assess CB2 receptor affinity?
- Method : Competitive binding assays using radiolabeled ligands (e.g., [³H]CP-55,940) on human CB2 receptor membranes. Ki values are calculated to determine selectivity over CB1 (e.g., Ki > 3000 nM for CB1 vs. single-digit nM for CB2). Functional activity is confirmed via [³⁵S]-GTPγS binding to measure EC₅₀ (potency) and Emax (efficacy), with full agonists like WIN 55,212-2 as positive controls .
Q. What analytical techniques ensure purity and structural integrity of derivatives?
- Method : HPLC with UV detection (e.g., ≥98% purity), coupled with tandem MS for impurity profiling. Single-crystal X-ray diffraction validates stereochemical assignments in compounds like 4-oxo-1,4-dihydroquinoline-3-carboxamides .
Advanced Research Questions
Q. How do C-4 substituents influence CB2 receptor selectivity and functional activity?
- Method : Structure-activity relationship (SAR) studies compare analogs with aryl, oxo, or alkyl groups at C-4. For example, 4-oxo-1-aryl derivatives exhibit potent CB2 agonism (EC₅₀ = 5.4–204 nM), while C-4 phenyl substitutions abolish affinity. Molecular docking reveals hydrogen bonding with Ser285 and hydrophobic interactions with Val261/Leu262 in CB2 .
Q. What mechanistic insights explain isotope effects in dihydroquinoline-mediated reductions?
- Method : Kinetic isotope effect (KIE) studies using deuterated 3-aminocarbonyl-N-benzyl-1,4-dihydroquinoline. Discrepancies in primary/secondary KIEs support a multi-step hydrogen transfer mechanism involving radical intermediates, as shown in N-methylacridinium ion reductions .
Q. How does conformational restriction alter functional activity (e.g., agonist vs. inverse agonist)?
- Method : Rigidification via cyclopropane or fused rings (e.g., quinolizine-4-ones) reduces potency compared to flexible 4-oxo-1,4-dihydroquinolines. Functional assays ([³⁵S]-GTPγS) and molecular dynamics simulations highlight steric clashes with CB2 transmembrane helices .
Q. How to resolve contradictions in SAR between dihydroquinoline and quinolizine derivatives?
- Method : Comparative profiling of core scaffolds. Quinolizine-4-ones (e.g., compounds 99–102) show 10–100× lower mGlu2 NAM potency than dihydroquinolines, indicating non-interchangeable cores. Docking studies reveal divergent binding poses due to altered dihedral angles .
Data Analysis and Interpretation
Q. What statistical frameworks validate biological activity data?
- Method : Dose-response curves (log[agonist] vs. response) fitted with nonlinear regression (e.g., GraphPad Prism). For receptor selectivity, one-way ANOVA compares Ki or EC₅₀ values across receptors. Molecular modeling uses Schrödinger Suite for MM-GBSA binding energy calculations .
Q. How to address variability in functional assay Emax values?
- Method : Normalize Emax to reference agonists (e.g., WIN 55,212-2 = 207%) and assess batch-to-batch variability via coefficient of variation (CV < 15%). Partial agonists (e.g., Emax ≈ 150%) require orthogonal assays (cAMP inhibition) to confirm signaling bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
